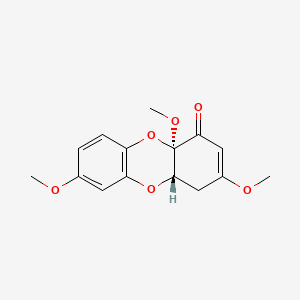
4a-Demethoxysampsone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a-Demethoxysampsone B is a natural compound known for its significant potential in scientific research, particularly in the study of various ailments such as cancer. This compound is recognized for its remarkable antitumor capabilities, effectively hindering the proliferation of malignant cells while stimulating programmed cell death.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4a-Demethoxysampsone B involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the use of sodium methoxide in methyl alcohol, followed by refluxing and neutralization with hydrochloric acid . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of high-purity reagents and advanced purification techniques to ensure the compound meets the required standards for research and application .
Análisis De Reacciones Químicas
Types of Reactions: 4a-Demethoxysampsone B undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups on the compound.
Major Products: The major products formed from these reactions vary depending on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Aplicaciones Científicas De Investigación
4a-Demethoxysampsone B has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s ability to inhibit cell proliferation and induce apoptosis makes it valuable in cancer research.
Medicine: Its antitumor properties are being explored for potential therapeutic applications in oncology.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mecanismo De Acción
The mechanism of action of 4a-Demethoxysampsone B involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular receptors and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis. Key pathways involved include the modulation of voltage-gated ion channels and the enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission .
Comparación Con Compuestos Similares
4a-Demethoxysampsone B is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Sampsone B: Another natural product with similar antitumor properties but differing in its molecular structure.
Substituted β-hydroxyamphetamines: These compounds share some structural similarities but differ significantly in their pharmacological activities and applications.
Propiedades
Fórmula molecular |
C15H16O6 |
|---|---|
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
(4aS,10aR)-3,7,10a-trimethoxy-4,4a-dihydrodibenzo-p-dioxin-1-one |
InChI |
InChI=1S/C15H16O6/c1-17-9-4-5-11-12(6-9)20-14-8-10(18-2)7-13(16)15(14,19-3)21-11/h4-7,14H,8H2,1-3H3/t14-,15-/m0/s1 |
Clave InChI |
JHCCCGDYBWNZBF-GJZGRUSLSA-N |
SMILES isomérico |
COC1=CC(=O)[C@]2([C@H](C1)OC3=C(O2)C=CC(=C3)OC)OC |
SMILES canónico |
COC1=CC(=O)C2(C(C1)OC3=C(O2)C=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


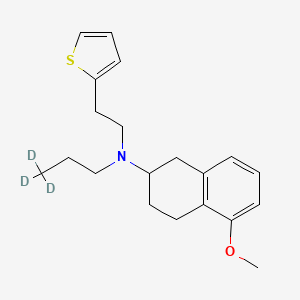
![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)
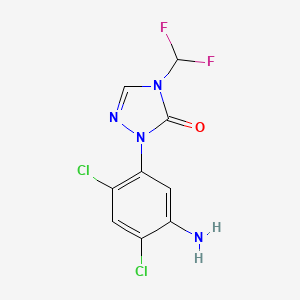
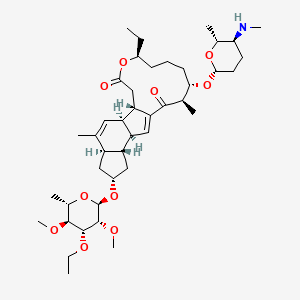
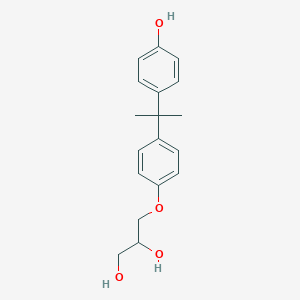
![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
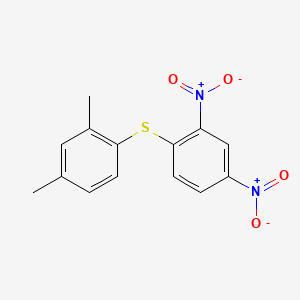
![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)
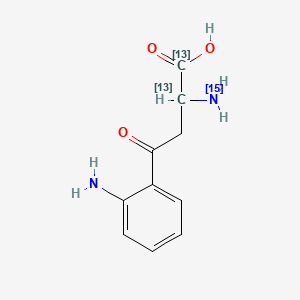
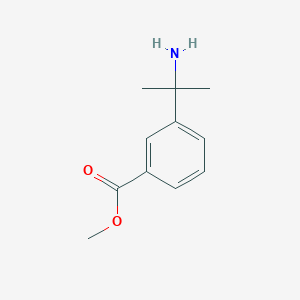

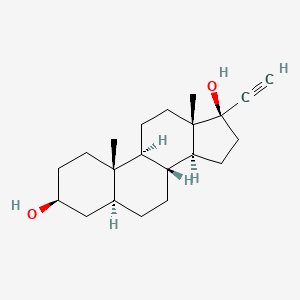
![L-[13C5]Xylose](/img/structure/B13442157.png)
